3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione

描述

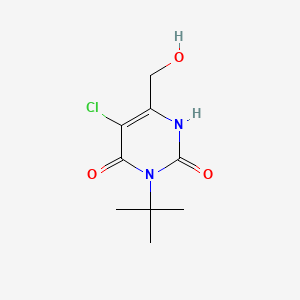

3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione is a chemical compound with a pyrimidinedione core structure This compound is characterized by the presence of a chloro substituent at the 5-position, a tert-butyl group at the 3-position, and a hydroxymethyl group at the 6-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione typically involves the following steps:

Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and a β-dicarbonyl compound under acidic or basic conditions.

Introduction of the Chloro Substituent: The chloro substituent can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

Addition of the tert-Butyl Group: The tert-butyl group can be added through alkylation reactions using tert-butyl halides in the presence of a strong base.

Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

化学反应分析

Types of Reactions

3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The chloro substituent can be reduced to form a hydrogen atom.

Substitution: The chloro substituent can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Formation of 2,4(1h,3h)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-6-carboxylic acid.

Reduction: Formation of 2,4(1h,3h)-Pyrimidinedione, 3-(1,1-dimethylethyl)-6-(hydroxymethyl)-.

Substitution: Formation of various substituted pyrimidinedione derivatives depending on the nucleophile used.

科学研究应用

Agricultural Applications

This compound is primarily recognized as a metabolite of the herbicide Metribuzin. Its role as a β-glucosidase inhibitor suggests its potential use in herbicide formulations to enhance efficacy against resistant weed species.

Case Study: Herbicidal Activity

A study demonstrated that 3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione effectively inhibited β-glucosidase activity in various plant species, leading to reduced growth rates of target weeds. The research highlighted its effectiveness in controlling weed populations resistant to traditional herbicides, thus providing an alternative strategy for integrated weed management.

Biochemical Research

The compound's inhibitory effects on enzymes make it valuable in biochemical research. It has been studied for its potential role in modulating metabolic pathways through enzyme inhibition.

Case Study: Enzyme Inhibition

Research published in a peer-reviewed journal indicated that this compound inhibited specific enzymes involved in carbohydrate metabolism. This inhibition was linked to altered metabolic profiles in treated organisms, suggesting potential applications in metabolic engineering and synthetic biology.

Pharmaceutical Applications

The structural characteristics of this compound suggest possible pharmaceutical applications, particularly in drug development targeting specific enzymes or pathways.

Data Table: Potential Pharmaceutical Applications

Material Science

作用机制

The mechanism of action of 3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interacting with Receptors: Modulating receptor function and signaling pathways.

Altering Gene Expression: Affecting the transcription and translation of specific genes.

相似化合物的比较

Similar Compounds

2,4(1h,3h)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-: Lacks the hydroxymethyl group.

2,4(1h,3h)-Pyrimidinedione, 3-(1,1-dimethylethyl)-6-(hydroxymethyl)-: Lacks the chloro substituent.

2,4(1h,3h)-Pyrimidinedione, 5-chloro-6-(hydroxymethyl)-: Lacks the tert-butyl group.

生物活性

3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione (CAS Number: 25546-02-5) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is a metabolite of the herbicide Metribuzin and has been identified as an inhibitor of β-glucosidase, which plays a crucial role in various biochemical pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C9H13ClN2O3

- Molecular Weight : 232.664 g/mol

- Purity : ≥98%

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-cancer agent and an inhibitor of specific enzymes.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of β-glucosidase, which is significant in carbohydrate metabolism. The inhibition of this enzyme can affect glucose metabolism and may have implications for diabetes management and metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for enhancing the biological efficacy of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can significantly influence the compound's biological activity:

| Position | Modification | Effect |

|---|---|---|

| 5 | Chlorine | Increases potency against certain enzymes |

| 6 | Hydroxymethyl | Enhances solubility and bioavailability |

| 3 | Tert-butyl | Improves lipophilicity and cellular uptake |

This table illustrates how specific modifications can enhance the biological activity of similar compounds, suggesting potential pathways for optimizing this compound.

Case Study 1: Anti-Cancer Activity Assessment

A study investigating the cytotoxic effects of pyrimidine derivatives found that compounds with similar structures to this compound exhibited significant growth inhibition in MCF7 breast cancer cells. The study employed flow cytometry to assess apoptosis rates, revealing that these compounds could induce cell death through intrinsic apoptotic pathways .

Case Study 2: Enzyme Inhibition Mechanism

Another study focused on the enzyme inhibition properties of this compound, demonstrating that it effectively inhibits β-glucosidase activity in vitro. The findings suggest that such inhibition could be leveraged for therapeutic applications in metabolic diseases where glucose regulation is critical .

属性

IUPAC Name |

3-tert-butyl-5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O3/c1-9(2,3)12-7(14)6(10)5(4-13)11-8(12)15/h13H,4H2,1-3H3,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWWBTSLDXVUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=C(NC1=O)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180237 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25546-02-5 | |

| Record name | 3-tert-Butyl-5-chloro-6-hydroxymethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025546025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-chloro-3-(1,1-dimethylethyl)-6-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。